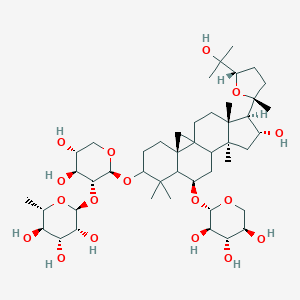![molecular formula C4H11N3O2 B023178 N-[(Dimethylamino)methyl]-N-methylnitramide CAS No. 104892-75-3](/img/structure/B23178.png)
N-[(Dimethylamino)methyl]-N-methylnitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Dimethylamino)methyl]-N-methylnitramide, also known as DMNM, is an organic compound with the chemical formula C4H10N4O2. It is a nitramine compound that has been used in scientific research for its potential as an energetic material and as a precursor to other compounds. In
Wirkmechanismus
The mechanism of action of N-[(Dimethylamino)methyl]-N-methylnitramide is not fully understood, but it is believed to act as a high-energy material due to its nitramine structure. It is thought to release energy upon decomposition, which makes it useful in explosive applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of N-[(Dimethylamino)methyl]-N-methylnitramide. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. It is also a potential carcinogen, and should be handled with care in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(Dimethylamino)methyl]-N-methylnitramide in laboratory experiments include its high energy content, stability, and potential as a precursor to other compounds. However, its explosive nature and potential toxicity make it difficult to handle, and require careful safety precautions.
Zukünftige Richtungen
There are several future directions for N-[(Dimethylamino)methyl]-N-methylnitramide research, including its potential as a high-energy material for use in propellants and explosives, as well as its potential as a precursor to other compounds. In addition, further research is needed to fully understand the mechanism of action of N-[(Dimethylamino)methyl]-N-methylnitramide, as well as its potential toxicity and carcinogenicity.
Synthesemethoden
N-[(Dimethylamino)methyl]-N-methylnitramide can be synthesized using a variety of methods, including the reaction of dimethylamine with methyl nitrate, or the reaction of dimethylamine with nitric acid and methanol. The synthesis of N-[(Dimethylamino)methyl]-N-methylnitramide is typically carried out in a laboratory setting, and requires careful handling due to its explosive nature.
Wissenschaftliche Forschungsanwendungen
N-[(Dimethylamino)methyl]-N-methylnitramide has been studied for its potential as an energetic material, due to its high energy content and stability. It has also been used as a precursor to other compounds, including N-methyl-N-(nitroso)urea and N,N-dimethyl-N'-nitrosohydrazine. In addition, N-[(Dimethylamino)methyl]-N-methylnitramide has been studied for its potential as a propellant and as a rocket fuel.
Eigenschaften
CAS-Nummer |
104892-75-3 |
|---|---|
Produktname |
N-[(Dimethylamino)methyl]-N-methylnitramide |
Molekularformel |
C4H11N3O2 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
N-[(dimethylamino)methyl]-N-methylnitramide |
InChI |
InChI=1S/C4H11N3O2/c1-5(2)4-6(3)7(8)9/h4H2,1-3H3 |
InChI-Schlüssel |
JEWQLSPLGQWXLR-UHFFFAOYSA-N |
SMILES |
CN(C)CN(C)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CN(C)[N+](=O)[O-] |
Synonyme |
Methanediamine, N,N,N-trimethyl-N-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




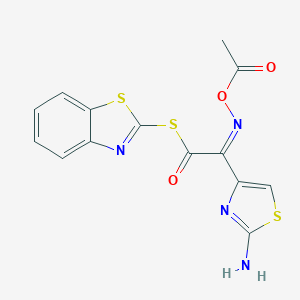
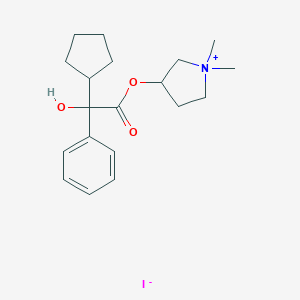


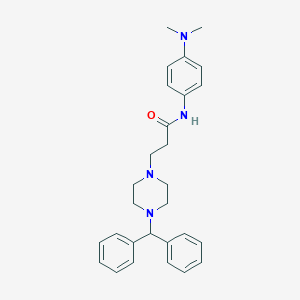
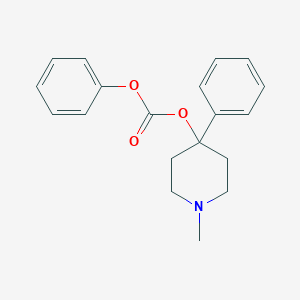
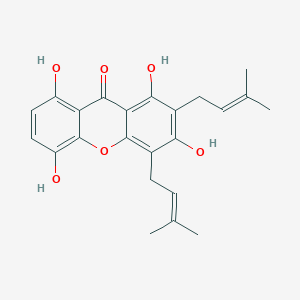
![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)
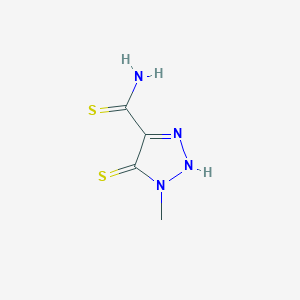
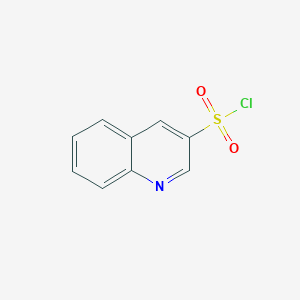
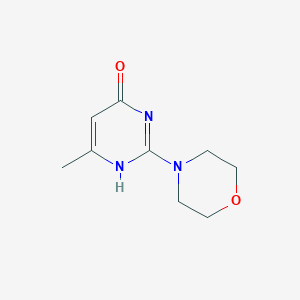
![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
